Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that this compound might interact with its targets and cause changes in neuronal activity.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
One study noted that a 1,2,3-thiadiazole derivative showed strong antibacterial activity and advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities . These activities suggest that this compound could have similar effects.
Action Environment
It’s known that 1,3,4-thiadiazole derivatives can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the action of this compound could be influenced by the presence of such substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium
Properties
IUPAC Name |
sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSACBCQRYHMPY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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